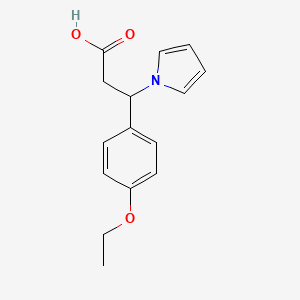![molecular formula C21H18N2O2 B2626352 Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane CAS No. 175166-49-1; 180186-94-1](/img/structure/B2626352.png)
Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane is a chiral ligand widely used in asymmetric synthesis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in catalysis and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane typically involves the reaction of indene derivatives with oxazoline. One common method includes the use of sodium hydride in tetrahydrofuran at 0°C, followed by the addition of ethylene dibromide at 50°C .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole derivatives, while reduction can produce various hydrocarbon chains.
Aplicaciones Científicas De Investigación
Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane is used in several scientific research applications:
Chemistry: As a chiral ligand in asymmetric synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and materials science.
Mecanismo De Acción
The mechanism by which Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane exerts its effects involves the formation of stable metal-ligand complexes. These complexes facilitate various catalytic processes by stabilizing transition states and lowering activation energies .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazolin-2-yl pyridine
- 2,2-Bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile
- (3aS,3a’S,8aR,8a’R)-2,2’-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
Uniqueness
Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane is unique due to its high stability and ability to form complexes with a wide range of metals. This versatility makes it particularly valuable in asymmetric synthesis and catalysis.
Propiedades
Número CAS |
175166-49-1; 180186-94-1 |
|---|---|
Fórmula molecular |
C21H18N2O2 |
Peso molecular |
330.387 |
Nombre IUPAC |
2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C21H18N2O2/c1-3-7-14-12(5-1)9-16-20(14)22-18(24-16)11-19-23-21-15-8-4-2-6-13(15)10-17(21)25-19/h1-8,16-17,20-21H,9-11H2 |
Clave InChI |
BDHSVQLSNIGJNC-UHFFFAOYSA-N |
SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)CC4=NC5C(O4)CC6=CC=CC=C56 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(methylsulfamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626272.png)
![N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626276.png)

![4-isopropoxy-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2626278.png)



![8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626282.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2626286.png)
![Tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2626287.png)


![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2626290.png)
